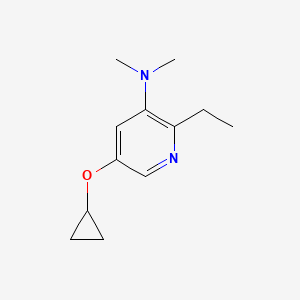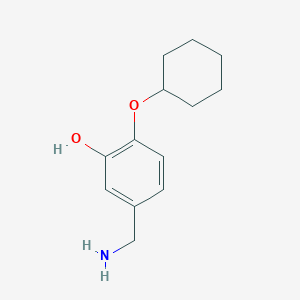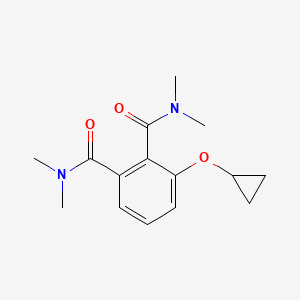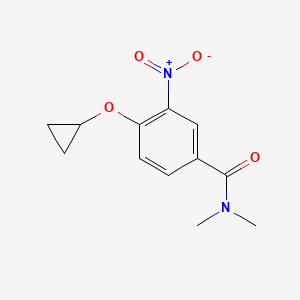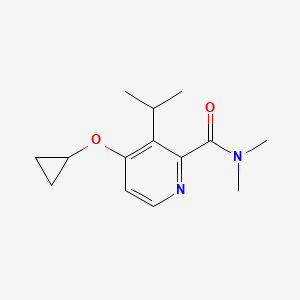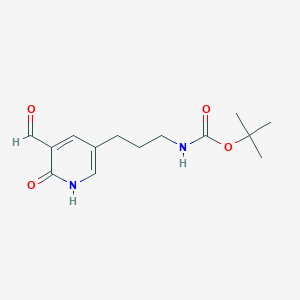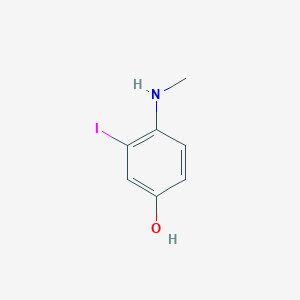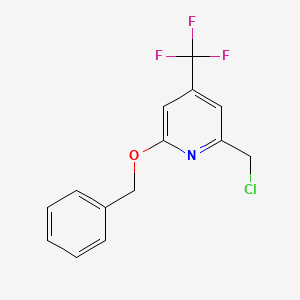
2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with benzyloxy, chloromethyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable starting materials.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the chloromethyl group can yield various substituted pyridines .
Scientific Research Applications
2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological processes.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzyloxy and chloromethyl groups can participate in specific binding interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-(trifluoromethyl)pyridine: Lacks the chloromethyl group, which may affect its reactivity and applications.
2-(Benzyloxy)-6-(methyl)-4-(trifluoromethyl)pyridine: Contains a methyl group instead of a chloromethyl group, which may influence its chemical properties and reactivity.
2-(Benzyloxy)-6-(chloromethyl)-4-(methyl)pyridine: Contains a methyl group instead of a trifluoromethyl group, which may affect its lipophilicity and metabolic stability.
Properties
Molecular Formula |
C14H11ClF3NO |
|---|---|
Molecular Weight |
301.69 g/mol |
IUPAC Name |
2-(chloromethyl)-6-phenylmethoxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C14H11ClF3NO/c15-8-12-6-11(14(16,17)18)7-13(19-12)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChI Key |
HHBFMEUDDHFHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=N2)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


